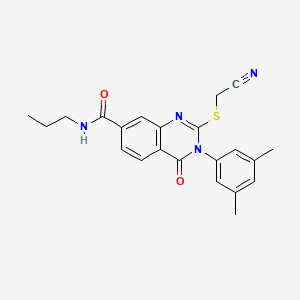

2-((cyanomethyl)thio)-3-(3,5-dimethylphenyl)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide

Description

This compound features a 3,4-dihydroquinazoline core substituted with a cyanomethylthio group at position 2, a 3,5-dimethylphenyl ring at position 3, and an N-propyl carboxamide at position 6. The quinazoline scaffold is widely studied for its role in kinase inhibition and anticancer activity .

Properties

IUPAC Name |

2-(cyanomethylsulfanyl)-3-(3,5-dimethylphenyl)-4-oxo-N-propylquinazoline-7-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O2S/c1-4-8-24-20(27)16-5-6-18-19(13-16)25-22(29-9-7-23)26(21(18)28)17-11-14(2)10-15(3)12-17/h5-6,10-13H,4,8-9H2,1-3H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFZCCSCCPSFBFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC#N)C3=CC(=CC(=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-((Cyanomethyl)thio)-3-(3,5-dimethylphenyl)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and synthesis methods.

Chemical Structure

The compound's structure can be broken down as follows:

- Core Structure : Quinazoline ring system

- Functional Groups :

- Cyanomethylthio group

- Dimethylphenyl substituent

- Carboxamide functionality

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, revealing a spectrum of pharmacological effects.

Antitumor Activity

Research indicates that the compound exhibits significant antitumor properties. In vitro assays have demonstrated its efficacy against several cancer cell lines:

The mechanism underlying its antitumor activity may involve the induction of apoptosis and inhibition of cell proliferation.

Antimicrobial Activity

The compound has also shown antimicrobial properties against various pathogens. In particular, it was tested against both gram-positive and gram-negative bacteria:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 8 µg/mL | |

| Escherichia coli | 16 µg/mL |

These findings suggest a potential role in treating bacterial infections.

Anti-inflammatory Effects

In vivo studies have suggested that the compound possesses anti-inflammatory properties. It was shown to reduce levels of pro-inflammatory cytokines in animal models of inflammation:

- Cytokines Measured : TNF-α, IL-6

- Reduction Percentage : Up to 50% compared to control groups .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

- Inhibition of Kinases : The compound may inhibit specific kinases involved in cell signaling pathways related to cancer progression.

- Modulation of Apoptotic Pathways : It could enhance apoptotic signaling in cancer cells.

- Antioxidant Activity : The presence of the thiol group may contribute to its ability to scavenge free radicals .

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Formation of the Quinazoline Core : This can be achieved through cyclization reactions involving appropriate precursors.

- Introduction of Functional Groups : The cyanomethylthio and carboxamide groups are introduced via nucleophilic substitution reactions and acylation methods.

- Purification : Final products are purified using column chromatography or recrystallization techniques.

Case Studies

A notable case study involved the evaluation of the compound's efficacy in a murine model of breast cancer. The study demonstrated that treatment with this compound led to a significant reduction in tumor size compared to untreated controls, supporting its potential as an anticancer agent .

Scientific Research Applications

Research indicates that compounds in the quinazoline series exhibit a range of biological activities, including:

- Anticancer Activity : Quinazolines have been studied for their ability to inhibit tumor growth in various cancer cell lines. The specific compound may interact with key signaling pathways involved in cell proliferation and apoptosis.

- Antimicrobial Properties : Some studies suggest that derivatives of quinazoline possess antimicrobial properties, making them potential candidates for developing new antibiotics.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease processes, such as kinases or proteases.

Case Studies and Research Findings

- Anticancer Studies : A study published in Journal of Medicinal Chemistry demonstrated that a related quinazoline derivative exhibited significant cytotoxicity against breast cancer cells through the induction of apoptosis via mitochondrial pathways .

- Antimicrobial Research : A comparative analysis highlighted that quinazoline derivatives showed effective inhibition against Gram-positive and Gram-negative bacteria, indicating their potential as broad-spectrum antimicrobial agents .

- Enzyme Inhibition Mechanisms : Research indicated that certain quinazoline compounds could effectively inhibit specific kinases involved in cancer progression, suggesting a pathway for therapeutic development .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural and Pharmacological Comparisons

Core Structure Differences

- Quinazoline vs. Benzamide/Quinoline: The target compound’s 3,4-dihydroquinazoline core (two nitrogen atoms) offers distinct electronic properties compared to benzamide (single carbonyl group) or quinoline (one nitrogen) cores. This may enhance binding to ATP pockets in kinases due to increased hydrogen-bonding capacity .

- 4-Oxo Group: Shared with quinoline derivatives (e.g., ), the 4-oxo group stabilizes the enolate form, facilitating interactions with metal ions or polar residues in enzymatic targets.

Substituent Analysis

- Cyanomethylthio vs. Isoxazolyl/Thiazolylmethylthio: The cyanomethylthio group’s electron-withdrawing nature contrasts with the heterocyclic thioethers in compounds.

- 3,5-Dimethylphenyl vs. Aryl Groups: The dimethylphenyl substituent likely enhances hydrophobic interactions in target binding pockets compared to simpler aryl groups in quinoline derivatives .

- N-Propyl Carboxamide : The propyl chain may balance solubility and membrane permeability, whereas longer chains (e.g., pentyl in ) might reduce bioavailability.

Challenges and Opportunities

- Synthetic Complexity: Introducing the cyanomethylthio group may require careful handling due to its reactivity, unlike the more stable thiazolyl/isoxazolyl groups in compounds .

- Bioavailability : The 3,5-dimethylphenyl group may increase logP values, necessitating formulation adjustments to mitigate solubility issues.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.